(Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate
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Overview
Description
(Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate is an organic compound that belongs to the class of carbamates and pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate typically involves the reaction of benzyl isocyanate with 2-chloropyridine-3-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the pyridine ring.
Reduction: The major products are reduced forms of the carbamate and pyridine functionalities.
Substitution: The major products are substituted pyridine derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
(Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (Benzylcarbamoyl)methyl 2-bromopyridine-3-carboxylate
- (Benzylcarbamoyl)methyl 2-fluoropyridine-3-carboxylate
- (Benzylcarbamoyl)methyl 2-iodopyridine-3-carboxylate
Uniqueness
(Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate is unique due to the presence of the chlorine atom in the pyridine ring, which imparts specific chemical reactivity and biological activity. The chlorine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives with diverse properties.
Properties
IUPAC Name |
[2-(benzylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-14-12(7-4-8-17-14)15(20)21-10-13(19)18-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVRCZMGRNPDSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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